molecular formula C14H13FN2 B11877706 4-fluoro-7-methyl-2-pyridin-3-yl-2,3-dihydro-1H-indole CAS No. 595545-07-6

4-fluoro-7-methyl-2-pyridin-3-yl-2,3-dihydro-1H-indole

Katalognummer: B11877706
CAS-Nummer: 595545-07-6
Molekulargewicht: 228.26 g/mol
InChI-Schlüssel: NDOBOGCNMWIDHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-7-methyl-2-pyridin-3-yl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-7-methyl-2-pyridin-3-yl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-7-methyl-2-pyridin-3-yl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-fluoro-7-methyl-2-pyridin-3-yl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole: A parent compound with a similar structure but lacking the fluoro and pyridinyl groups.

    7-methylindole: Similar structure but without the fluoro and pyridinyl groups.

    4-fluoroindole: Similar structure but without the methyl and pyridinyl groups.

Uniqueness

4-fluoro-7-methyl-2-pyridin-3-yl-2,3-dihydro-1H-indole is unique due to the presence of both fluoro and pyridinyl groups, which can enhance its biological activity and specificity compared to other indole derivatives .

Eigenschaften

CAS-Nummer

595545-07-6

Molekularformel

C14H13FN2

Molekulargewicht

228.26 g/mol

IUPAC-Name

4-fluoro-7-methyl-2-pyridin-3-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H13FN2/c1-9-4-5-12(15)11-7-13(17-14(9)11)10-3-2-6-16-8-10/h2-6,8,13,17H,7H2,1H3

InChI-Schlüssel

NDOBOGCNMWIDHQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=C(C=C1)F)CC(N2)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.